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Introduction
AZD-6280 is a novel, subtype-selective positive allosteric modulator of the γ-aminobutyric acid

type A (GABA-A) receptor, with higher in vitro efficacy at the α2 and α3 subtypes compared to

the α1 and α5 subtypes.[1][2] Developed by AstraZeneca for the potential treatment of anxiety

disorders, AZD-6280 has undergone several early-phase clinical trials to evaluate its safety,

tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers. This document

provides a comprehensive technical summary of the available data from these initial studies.

Core Mechanism of Action
AZD-6280 acts as a positive allosteric modulator at the benzodiazepine binding site of the

GABA-A receptor. Its selectivity for the α2 and α3 subunits is hypothesized to confer anxiolytic

effects with a reduced sedative and cognitive impairment profile, which is typically associated

with non-selective benzodiazepines that also target the α1 subunit.

Signaling Pathway
The binding of AZD-6280 to the α2/α3 subunits of the GABA-A receptor enhances the effect of

GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation

leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a

decrease in neuronal excitability.
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Caption: Mechanism of action of AZD-6280 at the GABA-A receptor.

Data Presentation
Pharmacodynamic Effects on the Central Nervous
System
A key study evaluated the pharmacodynamic effects of single oral doses of AZD-6280 (10 mg

and 40 mg) compared to lorazepam (2 mg) and placebo in healthy male volunteers.[1]
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Pharmacodyna
mic Parameter

AZD-6280 (10
mg)

AZD-6280 (40
mg)

Lorazepam (2
mg)

Placebo

Saccadic Peak

Velocity (SPV)

(deg/s)

-22.6 -50.0 -62.9
No significant

change

Adaptive

Tracking (% time

off track)

Significant but

smaller effect

than lorazepam

Significant but

smaller effect

than lorazepam

Significant effect
No significant

change

Body Sway (mm)

Significant but

smaller effect

than lorazepam

Significant but

smaller effect

than lorazepam

Significant effect
No significant

change

Smooth Pursuit

(% time on

target)

Significant but

smaller effect

than lorazepam

Significant but

smaller effect

than lorazepam

Significant effect
No significant

change

One-Card

Learning Test

(errors)

Significant but

smaller effect

than lorazepam

Significant but

smaller effect

than lorazepam

Significant effect
No significant

change

GABA-A Receptor Occupancy
A Positron Emission Tomography (PET) study was conducted to determine the central GABA-A

receptor occupancy of AZD-6280.[3]

Dose
Maximum Receptor
Occupancy

Plasma Concentration for
50% Occupancy
(Ki,plasma)

5 mg to 40 mg Dose-dependent and saturable 440 nmol/L

Notably, high receptor occupancy was achieved without causing significant sedation or

cognitive impairment.[3]

Effects on Plasma Prolactin Levels
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The effect of AZD-6280 on plasma prolactin levels was investigated as a measure of its in vivo

dopaminergic effects.[4]

Treatment Change in Prolactin Levels vs. Placebo

AZD-6280 (10 mg) +19.8% (significant)

AZD-6280 (40 mg) +32.8% (significant)

Lorazepam (2 mg) +42.0% (significant)

Experimental Protocols
Pharmacodynamic Study (NCT00750802)[1]

Study Design: A randomized, double-blind, double-dummy, four-way crossover, placebo-

controlled study.

Participants: 16 healthy male volunteers.

Interventions: Single oral doses of AZD-6280 10 mg, AZD-6280 40 mg, lorazepam 2 mg,

and placebo.

Methodology:

Each participant received each of the four treatments in a randomized order, with a

washout period between each treatment.

Validated central nervous system (CNS) test batteries, Neurocart® and CogState®, were

administered at baseline and at multiple time points post-dose to measure drug effects on

cognition, neurophysiological function, psychomotor skills, and subjective feelings.

Pharmacodynamic parameters assessed included saccadic peak velocity, adaptive

tracking, body sway, smooth pursuit, and performance on the one-card learning test.

Statistical analysis was performed using a mixed-model analysis of variance.
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GABA-A Receptor Occupancy PET Study (NCT00681746)
[3][5]

Study Design: An open-label Positron Emission Tomography (PET) study.

Participants: Healthy volunteers.

Intervention: Single oral doses of AZD-6280 (ranging from 5 mg to 40 mg).

Methodology:

A baseline PET scan was performed using the radioligand [11C]flumazenil, which binds to

the benzodiazepine site of the GABA-A receptor.

Following administration of a single oral dose of AZD-6280, a second PET scan was

conducted.

High-resolution research tomography (HRRT) was used for imaging.

PET images were analyzed using a simplified reference tissue model to obtain regional

binding potentials (BPND).

The relationship between plasma concentration of AZD-6280 and GABA-A receptor

occupancy was described by a hyperbolic function to estimate the Ki,plasma.

Experimental Workflow: Crossover Pharmacodynamic
Study

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1666225?utm_src=pdf-body
https://www.benchchem.com/product/b1666225?utm_src=pdf-body
https://www.benchchem.com/product/b1666225?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Screening & Enrollment

Randomization

Treatment Periods (4-way Crossover)

Treatments

16 Healthy Male
Volunteers Enrolled

Randomized to
4 Treatment Sequences

Period 1

Washout AZD-6280 10 mg AZD-6280 40 mg Lorazepam 2 mg Placebo

Pharmacodynamic Assessments
(Neurocart & CogState)
Baseline & Post-dose

Period 2

Washout

Period 3

Washout

Period 4

Click to download full resolution via product page

Caption: Workflow for the four-way crossover pharmacodynamic study.
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Conclusion
The early-phase clinical trial data for AZD-6280 suggest that it is a subtype-selective GABA-A

receptor modulator that engages its central target in a dose-dependent manner. The

pharmacodynamic profile of AZD-6280 indicates potential anxiolytic effects, as suggested by its

impact on saccadic peak velocity, with a more favorable side effect profile concerning sedation

and cognitive impairment compared to the non-selective benzodiazepine lorazepam. These

findings support the therapeutic hypothesis that selectivity for the α2 and α3 subunits of the

GABA-A receptor may offer a better-tolerated treatment for anxiety disorders. Further clinical

development will be necessary to establish the efficacy and safety of AZD-6280 in patient

populations.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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